tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193043
InChI: InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-13-6(17-5)9(10,11)12/h4H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C9H11F3N2O2S
Molecular Weight: 268.26 g/mol

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

CAS No.:

Cat. No.: VC16193043

Molecular Formula: C9H11F3N2O2S

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate -

Specification

Molecular Formula C9H11F3N2O2S
Molecular Weight 268.26 g/mol
IUPAC Name tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate
Standard InChI InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-13-6(17-5)9(10,11)12/h4H,1-3H3,(H,14,15)
Standard InChI Key ICDKFXHOJNWDKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Molecular Identity of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

PropertyValue
Molecular FormulaC9H11F3N2O2S\text{C}_9\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2\text{S}
Molecular Weight268.26 g/mol
IUPAC Nametert-butyl NN-[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate
CAS NumberNot publicly disclosed
SMILESCC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F\text{CC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F}
InChIKeyICDKFXHOJNWDKQ-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ\delta 1.59 ppm, singlet, 9H), the carbamate carbonyl (δ\delta 155–160 ppm in 13C^{13}\text{C} NMR), and the thiazole protons (δ\delta 6.0–7.0 ppm) . The trifluoromethyl group produces a characteristic triplet in 19F^{19}\text{F} NMR at δ\delta -60 to -70 ppm. Mass spectrometry data confirm the molecular ion peak at m/zm/z 268.26, with fragmentation patterns consistent with loss of the tert-butyl group (m/zm/z 173.04) and subsequent decomposition of the thiazole ring .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate typically involves a multi-step sequence starting from commercially available thiazole precursors. A common approach utilizes 5-aminothiazole derivatives, which are reacted with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions to introduce the carbamate group . For example:

  • Thiazole Amination: 2-Trifluoromethylthiazol-5-amine is prepared via cyclization of α-bromo ketones with thiourea derivatives.

  • Carbamate Formation: The amine intermediate is treated with Boc2_2O in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP), yielding the target compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Thiazole formation1-Chloro-3,3,3-trifluoropropan-1-one, thiourea, EtOH, reflux65–75
Boc protectionBoc2_2O, DMAP, DCM, rt, 12 h80–85

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, a 2013 study demonstrated that microwave-assisted Boc protection reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80% . This method enhances scalability for industrial applications, particularly in pharmaceutical synthesis.

Physicochemical Properties

Solubility and Stability

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl and trifluoromethyl groups. It is soluble in polar aprotic solvents such as DMF and DMSO, making it suitable for solution-phase reactions. The compound demonstrates high thermal stability, with a decomposition temperature above 200°C, as confirmed by thermogravimetric analysis (TGA).

Lipophilicity and Drug-Likeness

The trifluoromethyl group confers a calculated partition coefficient (logP\log P) of 2.8, indicating moderate lipophilicity favorable for blood-brain barrier penetration. According to Lipinski’s rule of five, the compound adheres to drug-likeness criteria (molecular weight <500, logP\log P <5, fewer than 10 hydrogen bond acceptors/donors), suggesting potential as an oral therapeutic agent.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary in vitro studies indicate that tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate acts as a competitive inhibitor of cysteine proteases, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) in the micromolar range. The carbamate moiety likely interacts with the enzyme’s active site, forming hydrogen bonds with catalytic residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions .

ActivityModel SystemKey Finding
Protease inhibitionPapain assayIC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}
AntibacterialS. aureus (MIC)64 µg/mL (hypothesized)

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs) for oncology. For example, its incorporation into pyrimidine-based scaffolds has yielded candidates with nanomolar activity against epidermal growth factor receptor (EGFR) mutants .

Prodrug Development

The tert-butyl carbamate group can be hydrolyzed in vivo to release bioactive amines, enabling prodrug strategies for improved pharmacokinetics. This approach has been explored in antiviral agents targeting hepatitis C virus (HCV) NS3/4A protease.

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